molecular formula C9H15NS B15090531 1-Isothiocyanatoethylcyclohexane

1-Isothiocyanatoethylcyclohexane

Cat. No.: B15090531
M. Wt: 169.29 g/mol
InChI Key: KMMWHCFHXACMCZ-UHFFFAOYSA-N
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Description

1-Isothiocyanatoethylcyclohexane is an organic compound with the molecular formula C9H15NS It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isothiocyanatoethylcyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with carbon disulfide (CS2) in the presence of a base, followed by the addition of a desulfurizing agent such as cyanuric acid . This method is advantageous due to its simplicity and the availability of starting materials.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Isothiocyanatoethylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Isothiocyanatoethylcyclohexane involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to inhibit enzymes by modifying active site residues, leading to the disruption of essential biochemical pathways . Additionally, its ability to form adducts with proteins makes it useful in protein labeling and detection studies .

Comparison with Similar Compounds

  • Cyclohexyl isothiocyanate
  • Phenyl isothiocyanate
  • Allyl isothiocyanate

Comparison: 1-Isothiocyanatoethylcyclohexane is unique due to its specific structure, which combines the cyclohexane ring with an ethyl isothiocyanate group. This structural feature imparts distinct reactivity and biological activity compared to other isothiocyanates. For instance, cyclohexyl isothiocyanate lacks the ethyl group, which can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

1-isothiocyanatoethylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS/c1-8(10-7-11)9-5-3-2-4-6-9/h8-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMWHCFHXACMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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